An In-Depth Technical Guide to the Chemical Properties of N,N-dimethylpiperazine-1-sulfonamide
An In-Depth Technical Guide to the Chemical Properties of N,N-dimethylpiperazine-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethylpiperazine-1-sulfonamide is a molecule of significant interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates both a piperazine and a sulfonamide moiety, offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties of N,N-dimethylpiperazine-1-sulfonamide, including its synthesis, physicochemical characteristics, spectral data, reactivity profile, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of new chemical entities.
Introduction
The strategic combination of well-established pharmacophores is a cornerstone of modern drug design. N,N-dimethylpiperazine-1-sulfonamide exemplifies this approach by uniting the piperazine ring system, a common feature in numerous biologically active compounds, with the sulfonamide functional group, renowned for its diverse therapeutic applications.[1] The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, while the sulfonamide group can engage in a variety of interactions with biological targets.[2] This unique structural amalgamation makes N,N-dimethylpiperazine-1-sulfonamide a compelling subject for in-depth chemical characterization.
Synthesis and Purification
The synthesis of N,N-dimethylpiperazine-1-sulfonamide is typically achieved through a nucleophilic substitution reaction between piperazine and a suitable sulfonyl chloride, followed by N-methylation. A general and adaptable synthetic protocol is outlined below.
Experimental Protocol: Synthesis of N,N-dimethylpiperazine-1-sulfonamide
Materials:
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Piperazine
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Dimethylsulfonyl chloride
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Triethylamine or other suitable base
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Dichloromethane (DCM) or other suitable aprotic solvent
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[2]
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Addition of Sulfonyl Chloride: Slowly add a solution of dimethylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, wash the reaction mixture sequentially with a diluted hydrochloric acid solution, a saturated sodium bicarbonate solution, and brine.[2]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude N,N-dimethylpiperazine-1-sulfonamide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[3]
Causality Behind Experimental Choices:
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The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
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Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
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Dichloromethane is a common choice of solvent due to its inertness and ability to dissolve both the reactants and the product.
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The aqueous workup steps are crucial for removing unreacted starting materials, the base, and other water-soluble impurities.
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Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.
Visualizing the Synthesis```dot
// Reactants piperazine [label="Piperazine"]; sulfonyl_chloride [label="Dimethylsulfonyl Chloride"]; base [label="Triethylamine", shape=ellipse, fillcolor="#FFFFFF"];
// Intermediate (optional, can be implied)
// Product product [label="N,N-dimethylpiperazine-\n1-sulfonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction arrows and conditions piperazine -> reaction1 [arrowhead=none]; sulfonyl_chloride -> reaction1; base -> reaction1 [style=dashed];
reaction1 [shape=point, width=0]; reaction1 -> product [label="DCM, RT"];
caption [label="Synthetic pathway for N,N-dimethylpiperazine-1-sulfonamide.", shape=plaintext, fontsize=10]; }``` Caption: Synthetic pathway for N,N-dimethylpiperazine-1-sulfonamide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N₃O₂S | |
| Molecular Weight | 193.27 g/mol | |
| CAS Number | 98961-97-8 | |
| Appearance | Crystalline solid | [Vendor Information] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. S[4]paringly soluble in non-polar solvents. | [General Sulfonamide Properties] |
| pKa | Not available | |
| LogP | -1.2 (Predicted) |
Expert Insights: The negative predicted LogP value suggests that N,N-dimethylpiperazine-1-sulfonamide is a relatively polar molecule, which is consistent with its expected solubility in polar solvents. This property is often desirable in drug candidates as it can influence absorption and distribution in the body.
Spectroscopic Analysis
[3]* ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperazine ring and the N,N-dimethyl groups. The piperazine protons would likely appear as multiplets in the range of 2.5-3.5 ppm. The N-methyl protons would appear as a sharp singlet at a higher field, typically around 2.3 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the piperazine ring and the N,N-dimethyl groups. The piperazine carbons are expected to resonate in the range of 40-50 ppm, while the N-methyl carbons would appear at a slightly lower field.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group, typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric). C-N stretching vibrations would also be present.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.27 g/mol ). Fragmentation patterns would likely involve cleavage of the piperazine ring and the sulfonamide group.
Chemical Reactivity and Stability
The reactivity of N,N-dimethylpiperazine-1-sulfonamide is governed by the chemical properties of its constituent functional groups: the piperazine ring and the sulfonamide moiety.
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Piperazine Moiety: The secondary amine within the piperazine ring can undergo various reactions, including acylation, alkylation, and arylation. The nitrogen atoms of the piperazine ring also impart basic properties to the molecule.
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Sulfonamide Moiety: The sulfonamide group is generally stable to hydrolysis under neutral conditions. H[5]owever, under strongly acidic or basic conditions, hydrolysis can occur. The S-N bond can also be cleaved under certain reductive conditions.
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Thermal Stability: Studies on piperazine and its derivatives suggest that the six-membered ring is relatively stable to thermal degradation. H[6][7]owever, the presence of substituents can influence the degradation profile. O[6]xidative degradation of the piperazine ring can occur, particularly in the presence of metal catalysts.
[8]### 6. Potential Applications in Drug Discovery
The combination of the piperazine and sulfonamide scaffolds in N,N-dimethylpiperazine-1-sulfonamide suggests its potential as a valuable building block in drug discovery.
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Antimicrobial Agents: Sulfonamides are a well-established class of antimicrobial agents. T[1]he piperazine moiety can be modified to enhance potency and broaden the spectrum of activity.
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Anticancer Agents: Both piperazine and sulfonamide derivatives have been investigated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation.
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Central Nervous System (CNS) Active Agents: The piperazine ring is a common feature in many CNS-active drugs. The sulfonamide group can be used to modulate the physicochemical properties and target interactions of these molecules.
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Enzyme Inhibitors: Sulfonamides are known to inhibit a variety of enzymes. The piperazine scaffold can be functionalized to target specific enzyme active sites. For instance, piperazine sulfonamides have been designed as BACE1 inhibitors for the potential treatment of Alzheimer's disease.
[9]### 7. Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N-dimethylpiperazine-1-sulfonamide is classified with the following hazards:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Conclusion
N,N-dimethylpiperazine-1-sulfonamide is a synthetically accessible and versatile chemical entity with significant potential in the field of drug discovery. Its unique combination of a piperazine ring and a sulfonamide group provides a robust scaffold for the development of novel therapeutic agents targeting a wide range of diseases. This technical guide has provided a comprehensive overview of its chemical properties, offering a solid foundation for researchers and scientists to build upon in their future investigations.
References
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